molecular formula C13H12N2O B181322 N-(2-aminophenyl)benzamide CAS No. 721-47-1

N-(2-aminophenyl)benzamide

Katalognummer: B181322
CAS-Nummer: 721-47-1
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: RFDVMOUXHKTCDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminophenyl)benzamid ist eine chemische Verbindung, die in den Bereichen der medizinischen Chemie und pharmazeutischen Forschung großes Interesse geweckt hat. Diese Verbindung ist bekannt für ihre Rolle als Hemmstoff von Histon-Deacetylasen (HDACs), Enzymen, die an der Regulation der Genexpression beteiligt sind. Die Hemmung von HDACs wurde mit antiproliferativen und antifibrotischen Aktivitäten in Verbindung gebracht, was N-(2-Aminophenyl)benzamid zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Eine effiziente Methode zur Synthese von N-(2-Aminophenyl)benzamid beinhaltet die Reaktion von 2-Aminobenzamid mit Benzoylchlorid unter basischen Bedingungen. Diese Reaktion erfordert typischerweise ein Lösungsmittel wie Dichlormethan und eine Base wie Triethylamin, um die Bildung der Amidbindung zu ermöglichen .

Eine weitere Methode beinhaltet die Verwendung von Phenylisocyanat, das mit N-(2-Aminophenyl)benzamid unter Bildung sekundärer Amide reagiert. Dieser Prozess beinhaltet eine sequentielle nucleophile/intramolekulare Addition, gefolgt von Transamidierung. Die Reaktion zeichnet sich durch ihre Atomökonomie und Praktikabilität aus, was sie für industrielle Anwendungen geeignet macht .

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(2-Aminophenyl)benzamid durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid erleichtert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: N-(2-Aminophenyl)benzamid kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat in einem sauren Medium.

    Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

    Substitution: Halogenierungsmittel wie Thionylchlorid zur Umwandlung der Aminogruppe in ein Halogenid.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung der entsprechenden Nitro- oder Hydroxyl-Derivate.

    Reduktion: Bildung von Amin-Derivaten.

    Substitution: Bildung von halogenierten Benzamiden.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing N-(2-aminophenyl)benzamide involves the reaction of 2-aminobenzamide with benzoyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond .

Another method involves the use of phenyl isocyanate, which reacts with this compound to form secondary amides. This process involves a sequential nucleophilic/intramolecular addition followed by transamidation. The reaction is noted for its atom-economy and practicality, making it suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reductive reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated benzamides.

Wissenschaftliche Forschungsanwendungen

N-(2-Aminophenyl)benzamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der primäre Wirkmechanismus von N-(2-Aminophenyl)benzamid beinhaltet die Hemmung von Klasse-I-HDAC-Enzymen, insbesondere HDAC1 und HDAC2. Durch die Bindung an das aktive Zentrum dieser Enzyme verhindert die Verbindung die Deacetylierung von Histonproteinen, was zu einer Anhäufung acetylierter Histone führt. Dies führt zu einer Entspannung der Chromatinstruktur und einer nachfolgenden Aktivierung der Genexpression. Es wurde gezeigt, dass die Verbindung die Expression der mRNA und des Proteins des epidermalen Wachstumsfaktorrezeptors (EGFR) herunterreguliert, was zu ihren antiproliferativen Wirkungen beiträgt .

Wirkmechanismus

The primary mechanism of action of N-(2-aminophenyl)benzamide involves the inhibition of class I HDAC enzymes, particularly HDAC1 and HDAC2. By binding to the active site of these enzymes, the compound prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in the relaxation of chromatin structure and subsequent activation of gene transcription. The compound has been shown to downregulate the expression of epidermal growth factor receptor (EGFR) mRNA and protein, contributing to its antiproliferative effects .

Vergleich Mit ähnlichen Verbindungen

N-(2-Aminophenyl)benzamid ist einzigartig aufgrund seiner spezifischen Hemmung von Klasse-I-HDACs und seiner dualen antiproliferativen und antifibrotischen Aktivitäten. Ähnliche Verbindungen umfassen:

    Chidamid: Ein weiterer Benzamid-HDAC-Hemmer, der zur Behandlung von Krebs zugelassen ist.

    Vorinostat: Ein auf Hydroxamsäure basierender HDAC-Hemmer mit breiterer HDAC-Hemmung.

    Romidepsin: Ein cyclisches Peptid-HDAC-Hemmer mit potenter Aktivität gegen HDAC1 und HDAC2.

Diese Verbindungen haben die gemeinsame Eigenschaft der HDAC-Hemmung, unterscheiden sich aber in ihrer chemischen Struktur, Spezifität und therapeutischen Anwendung .

Biologische Aktivität

N-(2-Aminophenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a histone deacetylase (HDAC) inhibitor and its associated anticancer properties. This article synthesizes diverse research findings, case studies, and experimental data to elucidate the biological activities of this compound.

Overview of Histone Deacetylases (HDACs)

Histone deacetylases are enzymes that remove acetyl groups from histones, leading to a more compact and transcriptionally inactive chromatin structure. Inhibition of HDACs has emerged as a promising strategy in cancer therapy, as it can reactivate silenced tumor suppressor genes and induce cell cycle arrest or apoptosis in cancer cells .

Synthesis and Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, a series of fluorinated derivatives were synthesized, with one compound (24a) demonstrating potent HDAC inhibitory activity and significant antitumor efficacy in human cancer cell lines such as HCT-116, MCF-7, and A549 .

Table 1: Summary of Synthesized Derivatives and Their Activities

CompoundStructureHDAC InhibitionAntitumor EfficacyCell Lines Tested
24aFluorinated this compoundHighSignificantHCT-116, MCF-7, A549
GOE17344-amino-N-(2'-aminophenyl)benzamideModerateEffectiveVarious tumors

Anticancer Properties

This compound and its derivatives have shown promising results in various preclinical studies:

  • In Vitro Studies : Compounds have been reported to selectively inhibit the proliferation of human cancer cells while sparing normal cells. The mechanism involves the induction of hyperacetylation of histones, leading to cell cycle arrest .
  • In Vivo Studies : In animal models, such as xenograft models with HCT-116 colon cancer cells, derivative 24a exhibited substantial antitumor effects. The compound was able to significantly reduce tumor growth compared to controls .
  • Differential Activity : Research on GOE1734 indicated a notable differential antitumor activity depending on tumor growth rates. It was effective against slowly proliferating tumors but less effective against rapidly growing malignancies like Yoshida sarcoma .

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects primarily involves:

  • Histone Acetylation : Inhibition of HDACs leads to hyperacetylation of histones, promoting transcriptional activation of tumor suppressor genes.
  • Cell Cycle Arrest : Induction of cell cycle arrest at various phases has been documented, particularly G0/G1 phase arrest in certain cancer cell lines .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

  • Study on GOE1734 : This compound was tested against methylnitrosourea-induced mammary adenocarcinoma in rats. Results showed significant tumor volume reduction with administered doses .
  • Fluorinated Derivatives : The study demonstrated that certain fluorinated derivatives not only inhibited HDACs effectively but also enhanced apoptosis in treated cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-aminophenyl)benzamide derivatives, and how do reaction conditions influence yield?

  • Methodology : this compound derivatives are synthesized via multi-step protocols. For example, coupling N-Boc-protected aminoacetaldehyde with substituted benzoyl chlorides in dichloromethane/DIPEA at 4°C to room temperature, followed by HCl-mediated deprotection (e.g., 4 M HCl in dioxane) . Optimization of stoichiometry, solvent polarity, and temperature (e.g., acetone at 60°C with K₂CO₃) is critical for minimizing side reactions like over-acylation .
  • Characterization : Confirmation via ¹H NMR (e.g., δ 7.23–7.00 ppm for aromatic protons) and ESI-MS (e.g., m/z 343.4 [M+H]⁺) ensures structural fidelity .

Q. How are crystallographic and spectroscopic techniques applied to resolve structural ambiguities in this compound analogs?

  • Crystallography : Single-crystal X-ray diffraction reveals intermolecular contacts (e.g., hydrogen bonds between amide NH and carbonyl groups) and packing motifs. For example, studies on N-((2-acetylphenyl)carbamothioyl)benzamide identified C–H···O and π-π interactions critical for stability .
  • Spectroscopy : IR confirms amide C=O stretches (~1650 cm⁻¹), while ¹³C NMR distinguishes aromatic carbons (δ 120–140 ppm) from carbonyl carbons (δ ~170 ppm) .

Advanced Research Questions

Q. What computational strategies are used to predict the binding affinity of this compound derivatives to histone deacetylases (HDACs)?

  • Docking Protocols : Molecular Operating Environment (MOE) is employed to dock derivatives into HDAC2 (PDB: 3max). Ligand structures are energy-minimized with MMFF94X force fields, and redocking validation ensures RMSD < 2.0 Å .
  • Mechanistic Insights : Derivatives like MS-275 show brain-region selectivity (e.g., 15 μmol/kg increases acetylated histone H3 in the frontal cortex but not striatum), attributed to differential HDAC isoform expression .

Q. How do ortho-substituents on the benzamide scaffold influence reactivity in heterocycle formation?

  • Mechanistic Studies : Thermolysis of N-(2-aminophenyl)benzamides induces intramolecular cyclization via H₂O elimination, forming benzimidazoles. High-resolution mass spectrometry (HRMS) and collision-activation decomposition (CAD) confirm radical cation intermediates .
  • Synthetic Applications : Substituents like nitro or chloro groups at the ortho position enhance electrophilicity, enabling regioselective ring closure (e.g., 2-substituted benzoxazoles in >90% yield) .

Q. What thermodynamic and kinetic parameters govern the catalyst-free amidation of this compound derivatives?

  • Kinetic Analysis : NaOtBu-mediated amidation under solvent-free conditions follows pseudo-first-order kinetics. Activation energy (Eₐ) is derived from Arrhenius plots (e.g., 60–80 kJ/mol for transamidation steps) .
  • Thermodynamic Profiling : Gaussian frequency calculations (B3LYP/6-31G*) predict Gibbs free energy changes (ΔG ~ -25 kcal/mol) favoring carbodiimide intermediates .

Q. Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding the HDAC inhibitory potency of this compound derivatives across brain regions?

  • Resolution : Discrepancies arise from isoform specificity (e.g., HDAC2 vs. HDAC3) and blood-brain barrier permeability. MS-275 shows 30–100× higher potency in the frontal cortex than VPA due to selective HDAC2 inhibition, validated via chromatin immunoprecipitation (ChIP) assays .

Q. Methodological Tables

Table 1. Key Synthetic Intermediates for this compound Derivatives

IntermediateReagents/ConditionsYieldCharacterization DataSource
Compound 22,4-Dichlorobenzoyl chloride, DIPEA, CH₂Cl₂84%¹H NMR (δ 7.23–2.94 ppm); m/z 343.4 [M+H]⁺
Compound 54-Methylaniline, Boc-protected aldehyde90%¹H NMR (δ 8.55–2.21 ppm); m/z 323.7 [M+H]⁺

Table 2. Computational Parameters for HDAC Docking Studies

SoftwareForce FieldValidation MetricKey FindingSource
MOE 2008-10MMFF94XRMSD < 2.0 ÅSelective HDAC2 inhibition

Eigenschaften

IUPAC Name

N-(2-aminophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDVMOUXHKTCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353948
Record name N-(2-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

721-47-1
Record name N-(2-aminophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminophenyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.62 g (10 mmole) of N,N′-carbonyldiimidazole were added to a dimethyl sulfoxide (10 ml) solution including 1.12 g (10 mmole) of benzoic acid, followed by stirring at room temperature for 1 hour. After the addition of 2.16 g (20 mmole, 2 equivalents) of 1,2-phenylenediamine, 1.9 ml of trifluoroacetic acid were added dropwise at room temperature. After reaction had been further carried out at room temperature for 15 hours, a post-treatment was performed in the same manner as in Example 6 to obtain 1.27 g (yield: 59%) of N-(2-aminophenyl)benzamide.
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
2.16 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
N-(2-aminophenyl)benzamide
1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
N-(2-aminophenyl)benzamide
1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
N-(2-aminophenyl)benzamide
1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
N-(2-aminophenyl)benzamide
1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
N-(2-aminophenyl)benzamide
1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
N-(2-aminophenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.